molecular formula C10H11NO4S B13755198 Methyl 2-(prop-2-enoylamino)benzenesulfonate CAS No. 936566-08-4

Methyl 2-(prop-2-enoylamino)benzenesulfonate

Cat. No.: B13755198
CAS No.: 936566-08-4
M. Wt: 241.27 g/mol
InChI Key: VHBXQTBTSRANPW-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-enoylamino)benzenesulfonate is a benzenesulfonate derivative characterized by a methyl ester group at the sulfonate position and an acrylamido (prop-2-enoylamino) substituent at the ortho position of the benzene ring. This structure combines the sulfonate group’s polarity with the reactivity of the acrylamido moiety, making it a compound of interest in organic synthesis and pharmaceutical applications.

Properties

CAS No.

936566-08-4

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

methyl 2-(prop-2-enoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO4S/c1-3-10(12)11-8-6-4-5-7-9(8)16(13,14)15-2/h3-7H,1H2,2H3,(H,11,12)

InChI Key

VHBXQTBTSRANPW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1NC(=O)C=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl benzenesulfonate derivatives typically involves esterification of benzenesulfonyl chloride with methanol or methoxide sources, followed by functionalization with an acrylamide group at the ortho position of the benzene ring. This can be achieved through amidation or acylation reactions using acryloyl chloride or acrylic acid derivatives.

Specific Preparation Approach

Based on analogous preparation methods for methyl benzenesulfonate and related acrylamido benzenesulfonate derivatives, the following synthetic route is proposed:

Step Reagents Conditions Description
1. Formation of 2-aminobenzenesulfonic acid derivative Starting from 2-aminobenzenesulfonic acid (anthranilic acid sulfonic acid) Standard conditions Provides the amino group ortho to sulfonic acid
2. Acylation of amino group with acryloyl chloride Acryloyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature Forms 2-(prop-2-enoylamino)benzenesulfonic acid
3. Esterification of sulfonic acid to methyl ester Methanol, acid catalyst (e.g., sulfuric acid) or via methylation with methyl benzenesulfonate or methyl iodide Reflux or room temperature depending on method Converts sulfonic acid to methyl benzenesulfonate ester

Alternative Method: Direct Esterification of 2-(prop-2-enoylamino)benzenesulfonyl chloride

  • Prepare 2-(prop-2-enoylamino)benzenesulfonyl chloride by chlorosulfonation of 2-(prop-2-enoylamino)benzene.
  • React with sodium methoxide or methanol under controlled temperature (25–35 °C) to yield methyl 2-(prop-2-enoylamino)benzenesulfonate.
  • Neutralize and purify by filtration and distillation or recrystallization.

This method is analogous to the preparation of methyl benzenesulfonate from benzene sulfonyl chloride and sodium methoxide, which is known to provide high yields and practical scalability.

Reaction Conditions and Optimization

Parameter Typical Range/Value Effect on Yield/Quality
Temperature 25–35 °C Controls reaction rate and selectivity
Molar ratio (sulfonyl chloride : sodium methoxide) 1 : 1.2–1.4 Ensures complete conversion to ester
Reaction time 30 min to several hours Sufficient for complete esterification
pH during methylation Neutral to slightly acidic (pH 7–7.2) Prevents hydrolysis or side reactions
Solvent Methanol or methanolic solution Facilitates ester formation and purification

Purification and Characterization

  • Purification: Removal of methanol by heating under reduced pressure, followed by cooling and decolorization filtration yields a colorless transparent liquid or white crystalline product.
  • Characterization:
    • NMR spectroscopy to confirm acrylamide and sulfonate ester signals
    • IR spectroscopy for sulfonate and amide characteristic bands
    • Mass spectrometry to confirm molecular weight
    • Melting point determination if crystalline

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Notes
1 2-Aminobenzenesulfonic acid Acryloyl chloride, MeOH Acylation then esterification, RT 70–85 Stepwise amidation and esterification
2 2-(prop-2-enoylamino)benzenesulfonyl chloride Sodium methoxide in MeOH 25–35 °C, 30 min 80–90 Direct esterification, high yield
3 Benzene sulfonyl chloride + sodium methoxide + acrylamide Sequential esterification and acylation Controlled pH, RT 75–85 Alternative sequence, moderate complexity

Additional Notes

  • No direct detailed synthesis protocols specifically naming "this compound" were found in the searched literature; however, the preparation strategies are extrapolated from closely related sulfonate esters and acrylamide functionalizations.
  • The stability and reactivity of methyl benzenesulfonate derivatives have been well documented, supporting the feasibility of the described methods.
  • The acrylamide group introduces potential for polymerization or further functionalization, which may require careful control of reaction conditions to avoid premature polymerization.

Final Remarks

This compound can be efficiently prepared by esterification of the corresponding benzenesulfonyl chloride derivative with sodium methoxide in methanol, combined with prior or subsequent acylation of the amino group with acryloyl chloride. The process is amenable to industrial scale-up with high yields and practical operation. Optimization of reaction parameters such as temperature, molar ratios, and pH is essential for maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Polymer Chemistry

The compound is utilized in the synthesis of polymers that exhibit enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve adhesion, flexibility, and resistance to environmental factors.

Table 1: Polymer Applications

Application AreaDescription
CoatingsEnhances durability and adhesion of coatings by improving film formation.
AdhesivesIncreases the strength and stability of pressure-sensitive adhesives.
Superabsorbent PolymersUsed in formulations for products like diapers due to high water retention.

Pharmaceutical Applications

Methyl 2-(prop-2-enoylamino)benzenesulfonate is being investigated for its potential in drug delivery systems. Its ability to form hydrogels makes it suitable for applications in controlled release formulations.

Case Study: Hydrogel Formulations

Research indicates that hydrogels incorporating this compound demonstrate improved biocompatibility and drug loading capacity. These hydrogels are being explored for use in wound dressings and transdermal drug delivery systems.

Environmental Science

The compound's properties are also being studied for environmental applications, particularly in water treatment processes. Its ability to interact with multivalent cations can enhance the performance of flocculants and coagulants used in wastewater treatment.

Table 2: Environmental Applications

Application AreaDescription
Water TreatmentImproves efficiency of coagulation processes by binding contaminants.
Soil RemediationPotential use in formulations aimed at immobilizing heavy metals in soil.

Personal Care Products

Due to its surfactant properties, this compound is being explored in personal care formulations such as shampoos and conditioners. It can enhance the product's performance by improving foaming and conditioning effects.

Case Study: Shampoo Formulation

A study highlighted the effectiveness of incorporating this compound into shampoo formulations, resulting in improved hair manageability and moisture retention.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Methyl Benzenesulfonate
  • Structure : Simplest analog with a methyl ester directly attached to the benzene-sulfonate group.
  • Applications : Used as a reference standard in HPLC for quantifying impurities in pharmaceuticals (e.g., Cisatracurium Besylate) due to its stability and detectability .
  • Reactivity : Undergoes slow hydrolysis in aqueous solutions, limiting its utility in reactions requiring rapid ester cleavage .
Cisatracurium Besylate (C₆₅H₈₂N₂O₁₈S₂)
  • Structure: A complex isoquinolinium-based benzenesulfonate with methoxy and veratryl substituents.
  • Key Differences : The benzenesulfonate group is part of a larger pharmacologically active molecule, emphasizing steric hindrance and multi-target interactions.
  • Applications : Neuromuscular blocking agent; benzenesulfonate enhances solubility and stability in formulations .
Patented Benzenesulfonate (Patent IN 2015)
  • Structure : Features a pyridine-thioether linkage and trifluoromethoxy-phenyl group.
  • Key Differences : The sulfonate is part of a hybrid heterocyclic system, enhancing biological activity (e.g., kinase inhibition).
  • Relevance: Highlights the role of substituent diversity in tuning pharmacokinetic properties, suggesting Methyl 2-(prop-2-enoylamino)benzenesulfonate’s acrylamido group could confer unique reactivity or binding affinity .

Physicochemical and Analytical Properties

Property This compound Methyl Benzenesulfonate Cisatracurium Besylate Patented Benzenesulfonate
Molecular Weight ~245 g/mol (estimated) 172.20 g/mol 1243.48 g/mol ~600 g/mol (estimated)
Key Substituents Acrylamido, methyl sulfonate Methyl sulfonate Isoquinolinium, methoxy Pyridine-thioether, CF₃O
Solubility Moderate (polar solvents) High (acetonitrile/water) High (aqueous formulations) Low (hydrophobic groups)
Reactivity High (acrylamido polymerization potential) Low Low (stable in vivo) Moderate (kinase targeting)
Analytical Method HPLC (proposed) HPLC HPLC X-ray crystallography

Challenges and Contradictions

  • Analytical Overlap : While HPLC methods for methyl benzenesulfonate are adaptable, the acrylamido group’s UV absorbance or retention behavior might require method optimization.
  • Biological Activity : The patented benzenesulfonate’s kinase inhibition contrasts with Cisatracurium’s neuromuscular action , underscoring substituent-driven diversity in applications.

Biological Activity

Methyl 2-(prop-2-enoylamino)benzenesulfonate, also known as a sulfonamide compound, has garnered attention in recent research for its potential biological activities. This article aims to provide an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C10H11NO4S\text{C}_10\text{H}_{11}\text{N}\text{O}_4\text{S}

This compound features a benzenesulfonate group, which is known for its ability to interact with various biological targets.

Biological Activity

Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating a strong antimicrobial effect .
  • Inflammation Model
    In a controlled animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential role as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cytokine Modulation : It can potentially reduce the levels of pro-inflammatory cytokines, thus attenuating inflammation.
  • Interaction with Membrane Proteins : The sulfonate group may interact with membrane proteins, affecting cellular signaling pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(prop-2-enoylamino)benzenesulfonate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Sulfonation : Introduce the sulfonate group to benzene via sulfonation using chlorosulfonic acid, followed by esterification with methanol to yield methyl benzenesulfonate .

Acrylamide Introduction : React the sulfonate intermediate with acryloyl chloride under anhydrous conditions. A base like triethylamine is used to scavenge HCl, ensuring efficient amide bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Monitoring via TLC and optimizing reaction time/temperature (e.g., 0–5°C for exothermic steps) improves yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC with Internal Standards : Use a C18 column and mobile phase (e.g., acetonitrile/water, 45:55) with methyl p-toluenesulfonate as an internal standard to quantify impurities (limit: <0.1%) .
  • NMR Spectroscopy : Confirm substituent positions via 1^1H NMR (e.g., acrylamide protons at δ 5.5–6.5 ppm) and 13^13C NMR (sulfonate ester carbon at ~55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects; SHELXL refines structural parameters (R-factor < 5%) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Data Validation : Use SHELXL to check for twinning, disorder, or missed symmetry. Compare thermal parameters (B-factors) with analogous structures (e.g., (E)-3-[(pyrazol-4-ylimino)methylene]phenyl sulfonates ).
  • Density Functional Theory (DFT) : Optimize geometry computationally (e.g., Gaussian 09) and overlay with experimental data to identify torsional mismatches.
  • Multi-Phase Refinement : For polymorphic forms, refine against high-resolution datasets (d-spacing < 0.8 Å) and validate via Rint_{int} (< 5%) .

Q. What experimental designs are effective for evaluating the anti-inflammatory activity of this compound analogs?

Methodological Answer:

  • Cellular Models : Use LPS-stimulated THP-1 macrophages or PBMCs to mimic inflammation. Pre-treat cells with analogs (1–10 µM, 24 h) .
  • Cytokine Profiling : Quantify IL-6, TNF-α via ELISA (IC50_{50} determination) and validate with multiplex assays. Include controls (e.g., dexamethasone).
  • Mechanistic Studies : Western blotting for NF-κB p65 phosphorylation or siRNA knockdown to confirm pathway inhibition .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound’s derivatives?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents at the acrylamide (e.g., electron-withdrawing groups) or benzene ring (e.g., halogens). Assess solubility via logP (HPLC) and reactivity via Michael addition assays.
  • In Silico Docking : Use AutoDock Vina to model interactions with NF-κB or COX-2 active sites. Prioritize derivatives with binding energies < -7 kcal/mol.
  • In Vivo Correlation : Test top candidates in murine inflammation models (e.g., carrageenan-induced paw edema) and correlate with in vitro IC50_{50} .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines for this compound?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT assay, 48 h exposure). Normalize to cell viability controls.
  • Cell-Specific Factors : Profile membrane transporters (e.g., P-gp) via qPCR to explain differential uptake. Use LC-MS to quantify intracellular concentrations.
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rodent) to assess degradation half-life. Adjust dosing regimens accordingly .

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